molecular formula C16H15ClN6OS B2561077 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 585559-42-8

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2561077
CAS No.: 585559-42-8
M. Wt: 374.85
InChI Key: XYDNJKBYJKXLHP-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide features a 1,2,4-triazole core substituted with an amino group at position 4, a pyridin-2-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 5-chloro-2-methylphenyl group. Its structural complexity enables diverse biological interactions, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-10-5-6-11(17)8-13(10)20-14(24)9-25-16-22-21-15(23(16)18)12-4-2-3-7-19-12/h2-8H,9,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNJKBYJKXLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a member of the 1,2,4-triazole class known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring with a pyridine substitution and a thioether linkage, contributing to its unique biological profile.

Structural Feature Description
Triazole Ring Contains nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
Pyridine Substitution Enhances lipophilicity and potentially improves membrane permeability.
Thioether Linkage May play a role in the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens:

  • Bacterial Activity : It has shown moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies reported Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like vancomycin and ceftriaxone .
  • Fungal Activity : The compound demonstrated antifungal effects against strains of Candida and Aspergillus, with MIC values indicating potent activity even against resistant strains .

Anticancer Activity

The National Cancer Institute's NCI-60 cell line screening revealed that the compound exhibits cytostatic activity against several cancer types. The highest inhibition growth percentage (IGP) was recorded at 23% against the MCF7 breast cancer cell line .

Cancer Cell Line IGP (%)
MCF7 (Breast)23
Other linesModerate activity observed (IGP ≥ 10%)

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in ergosterol synthesis in fungi, thereby disrupting cell membrane integrity.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through modulation of signaling pathways associated with cell survival and proliferation.
  • Antibacterial Mechanisms : It may interfere with bacterial enzyme functions, leading to growth inhibition .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated various triazole derivatives against E. coli and P. aeruginosa, revealing that compounds with specific substitutions exhibited enhanced potency compared to traditional antibiotics .
  • Anticancer Activity Assessment : A series of experiments on human tumor cell lines demonstrated varying degrees of cytotoxicity, providing insights into structure-activity relationships that could guide future drug development efforts .

Scientific Research Applications

Antimicrobial Properties

  • Antibacterial Activity : Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antibacterial properties. Research indicates that derivatives with pyridinyl substitutions exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, triazole compounds have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like gentamicin and ciprofloxacin .
  • Antifungal Activity : The triazole structure is well-known for its antifungal properties. Compounds similar to the one have been evaluated for their efficacy against fungal pathogens, demonstrating potential as antifungal agents in clinical settings .

Other Pharmacological Activities

  • Neuroprotective Effects : Some studies indicate that triazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
  • Antioxidant and Anti-inflammatory Effects : The antioxidant activity of these compounds has been documented, suggesting their role in mitigating oxidative stress-related conditions .
  • Antimalarial and Antileishmanial Activity : Certain triazole derivatives have shown promise in combating malaria and leishmaniasis, highlighting their potential in tropical medicine .

Agrochemical Potential

  • Fungicides : The antifungal properties of triazole derivatives make them suitable candidates for developing agricultural fungicides. Their ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases .
  • Pesticides : The broad-spectrum antimicrobial activity positions these compounds as potential pesticides, capable of controlling a wide range of plant pathogens .

Case Study 1: Antibacterial Efficacy

A recent study synthesized various 1,2,4-triazole derivatives and evaluated their antibacterial activity against clinical isolates of E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups significantly enhanced antibacterial potency, with some exhibiting MIC values as low as 0.5 μM .

Case Study 2: Antifungal Application

In another investigation targeting agricultural applications, a series of triazole compounds were tested against common phytopathogens. Results demonstrated effective inhibition of fungal growth at low concentrations, suggesting these compounds could be developed into effective agricultural fungicides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Activity

  • Target Compound : Exhibits anti-inflammatory activity comparable to diclofenac sodium in rat formalin edema models. The 5-chloro-2-methylphenyl group likely enhances binding affinity via electron-withdrawing effects .
  • AS111 (N-(3-methylphenyl) analog) : Shows 1.28-fold higher potency than diclofenac, suggesting that substituent position (3-methyl vs. 5-chloro-2-methyl) impacts activity. The chloro group in the target compound may improve target selectivity .
  • Furan-2-yl Derivatives () : Substituting pyridin-2-yl with furan-2-yl reduces anti-inflammatory efficacy but enhances anti-exudative activity, highlighting the role of aromatic heterocycles in modulating biological pathways .
Table 1: Anti-Inflammatory Activity Comparison
Compound Substituents (Triazole/Acetamide) Activity vs. Diclofenac Reference
Target Compound 4-amino-5-(pyridin-2-yl)/5-Cl-2-MePh 1.0x
AS111 4-amino-5-(pyridin-2-yl)/3-MePh 1.28x
2-((4-Amino-5-furan-2-yl)... 4-amino-5-(furan-2-yl)/varied aryl Not reported (anti-exudative)

Antimicrobial and Antioxidant Activity

  • KA Series (): Pyridin-4-yl analogs with electron-withdrawing aryl groups (e.g., -NO₂, -Cl) exhibit superior antimicrobial and antioxidant activities. The target compound’s 5-chloro substituent aligns with this trend, though its pyridin-2-yl group may reduce broad-spectrum efficacy compared to pyridin-4-yl derivatives .
  • VUAA-1 (Orco Agonist) : Features a 4-ethyl-5-(3-pyridinyl)triazole and N-(4-ethylphenyl) group. The target compound’s 5-chloro-2-methylphenyl group likely shifts its activity away from ion channel modulation toward cyclooxygenase inhibition .
Table 2: Antimicrobial Activity of Selected Analogs
Compound Substituents (Triazole/Acetamide) MIC (μg/mL) vs. E. coli Antioxidant Activity (% Scavenging) Reference
KA3 4-[(4-Cl-Ph carbamoyl)methyl]/5-Py4 12.5 78%
Target 4-amino-5-Py2/5-Cl-2-MePh Not tested Not reported

Pharmacological Potential

  • Target Compound : Predicted to inhibit COX-2 due to structural similarity to AS111. The 5-chloro group may enhance metabolic stability compared to methyl-substituted analogs .
  • OLC-12 (Orco Antagonist) : Demonstrates that pyridin-2-yl and ethyl groups favor ion channel antagonism. The target compound’s lack of ethyl substitution likely redirects its mechanism .

Q & A

Q. Key Optimization Factors :

  • Solvent : Ethanol or DMF for solubility and reactivity.
  • Temperature : 60–80°C for alkylation; room temperature for condensation.
  • Catalyst : KOH or NaOH for deprotonation.

Q. Table 1: Reaction Yields Under Different Conditions

StepSolventTemp (°C)CatalystYield (%)Reference
AlkylationEthanol70KOH65–75
CondensationDMFRTNone80–85

Basic: How is the structural integrity of this compound confirmed?

Answer:
Structural validation employs:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identification of S-H (2500–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
  • LC-MS : Molecular ion peaks matching the theoretical mass (±1 Da) .
  • Elemental Analysis : C, H, N, S content within 0.3% of theoretical values .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Peaks/DataReference
1H NMRδ 2.3 (CH₃), δ 7.2–8.5 (aryl)
IR1695 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H)

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Initial studies highlight anti-exudative activity in rodent models:

  • In Vivo Assays : Doses of 10–50 mg/kg reduced edema by 30–50% in carrageenan-induced inflammation .
  • Mechanism : Likely linked to inhibition of prostaglandin synthesis or leukocyte migration .

Q. Methodological Insight :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with COX-2 or TNF-α .
  • Compare logP values to correlate hydrophobicity with activity .

Advanced: How can computational methods predict and rationalize this compound’s activity?

Answer:

  • PASS Program : Predicts biological targets (e.g., 78% probability as a COX-2 inhibitor) .
  • DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV) indicate redox stability, while MESP maps identify nucleophilic regions .
  • Molecular Dynamics : Simulate ligand-protein interactions over 100 ns to assess binding stability .

Q. Table 4: Computational Predictions vs. Experimental Data

ParameterPredicted ValueExperimental ValueReference
COX-2 IC₅₀ (µM)0.81.2
logP3.53.7

Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Answer:
Contradictions arise from:

  • Assay Variability : Use standardized protocols (e.g., NIH guidelines for inflammation models).
  • Cell Line Differences : Validate activity across multiple lines (e.g., RAW 264.7 vs. THP-1).
  • Statistical Rigor : Apply ANOVA with post-hoc tests (p<0.05) and report confidence intervals .

Q. Methodological Checklist :

  • Include positive controls (e.g., indomethacin).
  • Replicate experiments ≥3 times.

Advanced: What strategies optimize the compound’s synthesis for scalability?

Answer:

  • Flow Chemistry : Reduces reaction time (from 12h to 2h) and improves yield .
  • Microwave-Assisted Synthesis : Enhances condensation step efficiency (90% yield at 100°C) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. Table 5: Scalability Comparison

MethodYield (%)Time (h)Reference
Conventional7512
Microwave-Assisted902

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